Cas no 1022960-45-7 (2-Amino-3-bromo-N-methylbenzamide)
2-Amino-3-bromo-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-bromo-N-methylbenzamide
- 2-aMino-3-broMo-N-Methyl-benzaMide
- F15703
- MFCD22078081
- 1022960-45-7
- SB80303
- DB-329861
- AKOS022186142
- SCHEMBL2062590
- AOZOSJRFBRTNPG-UHFFFAOYSA-N
-
- MDL: MFCD22078081
- Inchi: 1S/C8H9BrN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12)
- InChI Key: AOZOSJRFBRTNPG-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(NC)=O)=C1N
Computed Properties
- Exact Mass: 227.98983g/mol
- Monoisotopic Mass: 227.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.545±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (3.2 g/l) (25 º C),
2-Amino-3-bromo-N-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0995174-5g |
2-amino-3-bromo-N-methyl-benzamide |
1022960-45-7 | 95% | 5g |
$1850 | 2024-08-02 | |
| 1PlusChem | 1P0095TO-250mg |
2-aMino-3-broMo-N-Methyl-benzaMide |
1022960-45-7 | 97% | 250mg |
$300.00 | 2023-12-27 | |
| 1PlusChem | 1P0095TO-1g |
2-aMino-3-broMo-N-Methyl-benzaMide |
1022960-45-7 | 97% | 1g |
$717.00 | 2023-12-27 | |
| A2B Chem LLC | AE26652-250mg |
2-Amino-3-bromo-N-methylbenzamide |
1022960-45-7 | 97% | 250mg |
$263.00 | 2024-04-20 | |
| A2B Chem LLC | AE26652-1g |
2-Amino-3-bromo-N-methylbenzamide |
1022960-45-7 | 97% | 1g |
$620.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y0995174-5g |
2-amino-3-bromo-N-methyl-benzamide |
1022960-45-7 | 95% | 5g |
$1850 | 2025-02-28 | |
| eNovation Chemicals LLC | Y0995174-5g |
2-amino-3-bromo-N-methyl-benzamide |
1022960-45-7 | 95% | 5g |
$1850 | 2025-02-20 | |
| abcr | AB589243-250mg |
2-Amino-3-bromo-N-methyl-benzamide; . |
1022960-45-7 | 250mg |
€437.10 | 2025-04-22 | ||
| abcr | AB589243-1g |
2-Amino-3-bromo-N-methyl-benzamide; . |
1022960-45-7 | 1g |
€1011.30 | 2025-04-22 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0460-100.0mg |
2-amino-3-bromo-N-methylbenzamide |
1022960-45-7 | 95% | 100.0mg |
¥858.0000 | 2025-04-12 |
2-Amino-3-bromo-N-methylbenzamide Suppliers
2-Amino-3-bromo-N-methylbenzamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Amino-3-bromo-N-methylbenzamide
Comprehensive Overview of 2-Amino-3-bromo-N-methylbenzamide (CAS No. 1022960-45-7): Properties, Applications, and Research Insights
2-Amino-3-bromo-N-methylbenzamide (CAS No. 1022960-45-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated aromatic amide derivative combines an amino group and a methylamide moiety, making it a versatile intermediate for synthesizing complex molecules. Researchers frequently search for "2-Amino-3-bromo-N-methylbenzamide synthesis" or "CAS 1022960-45-7 applications," reflecting its growing relevance in drug discovery pipelines.
The compound's molecular formula, C8H9BrN2O, features a benzene ring substituted with strategic functional groups that enable diverse chemical modifications. Its molecular weight of 229.08 g/mol and moderate polarity make it suitable for cross-coupling reactions, a hot topic in modern organic chemistry. Recent publications highlight its utility in constructing heterocyclic scaffolds, particularly in developing kinase inhibitors—a trending focus area in oncology research.
From a physicochemical perspective, 2-Amino-3-bromo-N-methylbenzamide typically appears as an off-white to light brown crystalline powder with a melting point range of 145-150°C. Its solubility profile shows moderate dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which aligns with current green chemistry trends favoring safer solvent systems. Analytical techniques such as HPLC purity analysis and LC-MS characterization are commonly employed for quality control, addressing the pharmaceutical industry's stringent requirements.
The synthetic routes to CAS 1022960-45-7 often involve bromination of appropriately substituted aniline derivatives followed by amide coupling reactions. Recent patent literature reveals innovative approaches using catalytic amidation methods that reduce waste generation—a response to growing environmental concerns in chemical manufacturing. These advancements answer frequent search queries like "eco-friendly synthesis of brominated benzamides" and "microwave-assisted preparation of 2-Amino-3-bromo-N-methylbenzamide."
In medicinal chemistry applications, this compound serves as a key building block for small molecule therapeutics targeting protein-protein interactions. Its hydrogen bond donor/acceptor capacity and rotatable bonds make it valuable for optimizing drug-like properties, a central theme in recent AI-driven drug design discussions. Computational studies suggest potential in modulating enzyme binding pockets, particularly in neurological and metabolic disorders—areas receiving heightened research funding globally.
The agrochemical sector has explored derivatives of 2-Amino-3-bromo-N-methylbenzamide for developing novel crop protection agents. Its structural motifs appear in prototypes showing activity against fungal pathogens, addressing the urgent need for sustainable agriculture solutions. This connects with popular searches about "brominated compounds in pest control" and "next-generation fungicide development," reflecting societal concerns about food security.
Analytical characterization of 1022960-45-7 typically involves 1H NMR (showing characteristic peaks at δ 6.8-7.5 ppm for aromatic protons) and 13C NMR spectroscopy. The mass spectrometry fragmentation pattern exhibits a distinctive [M+H]+ peak at m/z 230, followed by bromine isotope patterns—critical information for researchers validating compound identity. These technical details respond to laboratory professionals' frequent questions about "spectral data interpretation for brominated amides."
Storage and handling recommendations for 2-Amino-3-bromo-N-methylbenzamide emphasize protection from light and moisture in tightly sealed containers at 2-8°C. Such stability considerations are paramount given the compound's potential photodegradation tendencies, a practical concern reflected in queries about "long-term storage of halogenated benzamides." Material Safety Data Sheets (MSDS) provide standard precautions for laboratory use without classifying it as hazardous under normal conditions.
Emerging research directions include incorporating CAS 1022960-45-7 into metal-organic frameworks (MOFs) for catalytic applications and exploring its fluorescence properties for sensor development. These cutting-edge applications align with nanotechnology trends and answer growing interest in "functional materials from aromatic amides." The compound's electron-deficient aromatic system makes it particularly interesting for charge-transfer complexes in materials science.
Market availability of 2-Amino-3-bromo-N-methylbenzamide has expanded with several specialty chemical suppliers offering it in research quantities (typically 100mg to 10g). Pricing trends reflect the compound's multi-step synthesis complexity and high purity requirements (usually >98% by HPLC). Procurement specialists often search for "bulk suppliers of 1022960-45-7" and "custom synthesis options," indicating its transition from laboratory curiosity to commercially relevant intermediate.
Regulatory status varies by region, but 1022960-45-7 generally falls under standard chemical regulations without special restrictions. Documentation requirements focus on proper chemical identification and traceability, addressing quality management systems in regulated industries. This information responds to compliance officers' queries about "regulatory classification of brominated benzamides" in different jurisdictions.
Future prospects for 2-Amino-3-bromo-N-methylbenzamide research include exploring its bioconjugation potential for antibody-drug conjugates (ADCs) and investigating its role in proteolysis targeting chimeras (PROTACs)—two rapidly advancing therapeutic modalities. These applications capitalize on its balanced lipophilicity (calculated logP ~1.8) and molecular rigidity, properties increasingly valued in modern drug discovery paradigms.
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